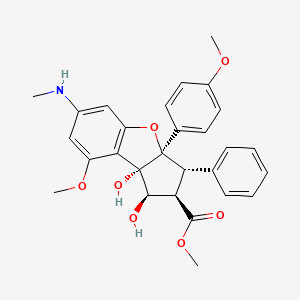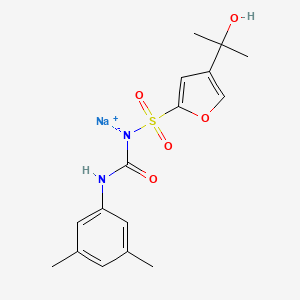
Ladostigil hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ladostigil hydrochloride, also known by its developmental code name TV-3326, is a novel neuroprotective agent. It is being investigated for the treatment of neurodegenerative disorders such as Alzheimer’s disease, Lewy body disease, and Parkinson’s disease . This compound combines the mechanisms of action of older drugs like rivastigmine and rasagiline into a single molecule .
Méthodes De Préparation
Ladostigil hydrochloride is synthesized through structural modification of rasagiline . The synthetic route involves the formation of a carbamate derivative, specifically [ (3 R )-3- (prop-2-ynylamino)indan-5-yl]- N -propylcarbamate . The reaction conditions typically involve the use of propargylamine and propyl isocyanate under controlled temperature and pressure conditions . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Ladostigil hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound exhibits antioxidant properties, which help in reducing oxidative stress in neuronal cells.
Reduction: The compound can undergo reduction reactions, although specific details on these reactions are limited.
Substitution: This compound can participate in substitution reactions, particularly involving its carbamate group.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. Major products formed from these reactions include modified derivatives of this compound with altered pharmacological properties .
Applications De Recherche Scientifique
Ladostigil hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
Ladostigil hydrochloride acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor . It enhances the expression of neurotrophic factors like glial cell line-derived neurotrophic factor and brain-derived neurotrophic factor, which may help reverse some of the damage seen in neurodegenerative diseases . The compound also has antidepressant-like effects and may be useful for treating comorbid depression and anxiety often seen in such diseases .
Comparaison Avec Des Composés Similaires
Ladostigil hydrochloride is unique in its multifunctional approach, combining the properties of rivastigmine and rasagiline into a single molecule . Similar compounds include:
Rasagiline: A monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Rivastigmine: An acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
This compound’s unique combination of cholinesterase and monoamine oxidase inhibitory activities, along with its neuroprotective properties, sets it apart from these similar compounds .
Propriétés
Formule moléculaire |
C16H21ClN2O2 |
|---|---|
Poids moléculaire |
308.80 g/mol |
Nom IUPAC |
[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1H/t15-;/m1./s1 |
Clé InChI |
PGISQOONVUOMIG-XFULWGLBSA-N |
SMILES isomérique |
CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.Cl |
SMILES canonique |
CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
